Pirlimycin is synthesized from lincomycin, which is produced by the bacterium Streptomyces lincolnensis. The synthesis process involves chemical modifications to enhance its efficacy and stability compared to its natural precursor.
Pirlimycin falls under the class of lincosamide antibiotics. It functions by inhibiting bacterial protein synthesis, specifically targeting the 50S ribosomal subunit. This mechanism makes it effective against various bacterial strains, particularly those resistant to other antibiotic classes.
The synthesis of pirlimycin can be achieved through several methods. One notable approach involves the reaction of (2S)-4-ethyl-piperidinecarboxylic acid with Ethyltriphenylphosphonium bromide, followed by hydrogenation in the presence of a catalyst. This method focuses on minimizing side products and environmental impact, making it more efficient than traditional methods .
The synthesis typically includes:
Pirlimycin has a complex molecular structure characterized by a piperidine ring and an amide linkage. Its chemical formula is C₁₄H₁₉N₃O₃S, and it possesses specific stereochemistry that contributes to its biological activity.
Pirlimycin undergoes various chemical reactions that can modify its structure and enhance its properties:
Common reagents for these reactions include:
Pirlimycin exerts its antibacterial effects by binding to the 50S ribosomal subunit of bacteria. This binding inhibits peptidyl transferase, a crucial enzyme in protein synthesis, effectively blocking the elongation of peptide chains during translation. As a result, bacterial growth is halted, leading to cell death.
The binding affinity of pirlimycin to the ribosome is significant, allowing it to compete effectively with other antibiotics. Studies indicate that at therapeutic doses, pirlimycin maintains its effectiveness without substantial adverse effects on host cells .
Relevant analytical techniques such as high-performance liquid chromatography (HPLC) are used for quantifying pirlimycin levels in biological samples, ensuring accurate dosing in veterinary applications .
Pirlimycin is primarily used in veterinary medicine for:
Pirlimycin (CAS No. 79548-73-5) is classified as a lincosamide antibiotic, a group characterized by a pyrrolidine ring linked to a sulfur-containing galactopyranoside moiety via an amide bond [3] [8]. Its IUPAC name is methyl (2S-cis)-7-chloro-6,7,8-trideoxy-6-[[(4-ethyl-2-piperidinyl)carbonyl]amino]-1-thio-L-threo-α-D-galacto-octopyranoside [2] [5]. Within veterinary pharmacology, it is designated under ATCvet code QJ51FF90 and functions as a protein synthesis inhibitor targeting Gram-positive bacteria [6] [8]. Unlike macrolides, lincosamides exhibit a distinct binding mode to the bacterial 50S ribosomal subunit, contributing to their specific antimicrobial spectrum [8].
Table 1: Molecular Taxonomy of Pirlimycin
Property | Value/Classification |
---|---|
Chemical Class | Lincosamide antibiotic |
ATCvet Code | QJ51FF90 |
Molecular Formula | C₁₇H₃₁ClN₂O₅S |
CAS Registry Number | 79548-73-5 |
Therapeutic Category | Antimicrobial for intramammary use |
Pirlimycin’s bioactivity hinges on its stereochemical configuration, featuring seven chiral centers with absolute configurations 7(R)-chloro-8(S)-methyl and (2S,4R)-4-ethylpiperidine [2] [10]. The trans orientation of the 4-ethyl group relative to the piperidine carboxamide in pirlimycin enhances its hydrophobic interactions with the ribosomal 23S RNA compared to clindamycin [3] [10]. Key structural elements include:
Pirlimycin hydrochloride (CAS 77495-92-2) is a white crystalline powder with high water solubility (70,000 mg/L at pH 4.5) [6] [9]. Its physicochemical behavior is influenced by ionizable groups, including a predicted pKa of 8.88 (piperidine nitrogen) and 12.41 (sugar hydroxyl) [5] [9]. Key properties include:
Table 2: Physicochemical Properties of Pirlimycin Hydrochloride
Property | Value | Conditions |
---|---|---|
Molecular Weight | 465.43 g/mol (HCl salt) | Anhydrous |
Water Solubility | 70,000 mg/L | pH 4.5, 20°C |
log P | 1.55 (predicted) | B3LYP/6-31G** model |
Hydrolytic DT₅₀ | 6.7 days | pH 7, 20°C |
Melting Point | 211°C | Crystalline form |
Pirlimycin is synthesized from clindamycin through strategic modifications of the proline-derived moiety:
This semi-synthetic route enhances hydrophobicity and ribosomal binding affinity compared to clindamycin, as the ethyl group improves van der Waals interactions with the A2058 residue of 23S rRNA [3] [10]. The process retains clindamycin’s C7 chloro substituent, which is essential for activity against Staphylococcus and Streptococcus spp. [8].
Scheme 1: Key Structural Modification from Clindamycin to Pirlimycin
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8